N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The benzotriazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
- 2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Comparison: N-[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both benzotriazole and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-15-10-12-17(13-11-15)27(25,26)22-18-7-3-2-6-16(18)14-24-20-9-5-4-8-19(20)21-23-24/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQKRLNLBYGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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